methyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate
Description
Methyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate is a heterocyclic compound featuring a pyrazol-4-ylidene core. The structure includes:
- A 3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene moiety, which confers rigidity and conjugation.
Synthesis of such compounds typically involves condensation reactions, with characterization via 1H NMR, IR, and mass spectrometry . Structural determination may employ crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization . While direct pharmacological data for this compound is unavailable, its structural analogs (e.g., benzoxazine, imidazole derivatives) suggest antimicrobial applications .
Properties
IUPAC Name |
methyl 2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-12(8-15-9-13(18)20-2)14(19)17(16-10)11-6-4-3-5-7-11/h3-8,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSCTAMGGPUKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a phenylhydrazine derivative with a β-keto ester in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification systems to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolones or other derivatives.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for methyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate is with a molecular weight of approximately 273.29 g/mol. The compound features a pyrazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies indicated that the compound showed significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
Analgesic Properties
The analgesic activity of pyrazole derivatives has been well documented. This compound has been investigated in pain models, showing promising results in reducing pain responses. The mechanism of action may involve the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process .
Anticancer Potential
Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. In vitro assays against various cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis. The presence of specific functional groups in its structure may enhance its interaction with cancer-related targets .
Case Study: Antibacterial Activity
A study conducted by Remya et al. (2005) evaluated the antibacterial effects of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin, suggesting its potential as a new antibacterial agent .
Case Study: Analgesic Efficacy
In a controlled experiment assessing analgesic properties, this compound was administered to animal models experiencing induced pain. The compound significantly reduced pain scores compared to controls, indicating its effectiveness as an analgesic agent .
Mechanism of Action
The mechanism by which methyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Heterocyclic Compounds
- Pyrazolone vs. The oxadiazole in compounds enhances metabolic stability, whereas the methyleneamino acetate group in the target may improve membrane permeability .
- Substituent Effects : The phenyl group at position 1 (target) and substituted phenyls in analogs suggest π-π stacking interactions with biological targets. The acetate ester in both the target and benzoxazine derivatives could modulate pharmacokinetics.
Table 2: Methodological Comparison
- Synthetic Routes : The target compound likely employs a multi-step synthesis akin to ’s pyrazolone derivatives, involving cyclization and Schiff base formation .
- Characterization : All compounds use 1H NMR and IR to confirm functional groups, while mass spectrometry validates molecular weights . The target’s crystallographic analysis (if performed) would leverage SHELX programs .
Pharmacological Potential
- Antimicrobial Activity: and highlight antimicrobial testing for benzoxazine and imidazole analogs .
- Structure-Activity Relationships (SAR) :
Biological Activity
Methyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate, also known by its CAS number 159592-98-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15N3O3
- Molecular Weight : 273.29 g/mol
- CAS Number : 159592-98-0
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity
- Antioxidant Properties
- Anti-inflammatory Effects
- Anticancer Potential
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.
Case Study: Antibacterial Activity
A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated significant inhibition zones for strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 3.12 µg/mL for the most potent derivatives .
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 3.12 |
| Escherichia coli | 12 | 6.25 |
| Bacillus subtilis | 10 | 12.50 |
Antioxidant Properties
The compound has also been assessed for its antioxidant capabilities. In vitro assays demonstrated that it effectively scavenged free radicals, suggesting a potential role in mitigating oxidative stress-related diseases .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell cultures. This suggests a mechanism that could be beneficial in treating inflammatory conditions .
Anticancer Potential
The anticancer activity of this compound has been explored in several studies, showing promising results against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation in tumor cells .
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects on human cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The results showed IC50 values below 20 µM, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HeLa | 18 |
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- COX Inhibition : The compound has shown inhibitory activity against cyclooxygenase enzymes, which are crucial in inflammatory pathways.
- Enzyme Modulation : It modulates enzymes involved in metabolic pathways related to cancer progression and inflammation.
Q & A
Q. What are the standard synthetic routes for preparing methyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate?
The compound is typically synthesized via condensation reactions. A common approach involves refluxing precursors (e.g., substituted pyrazole derivatives and aminoacetate esters) in acetic acid or ethanol with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures . For example, analogous pyrazole derivatives are synthesized via cyclocondensation of carbonyl-containing intermediates with hydrazines or amidines under acidic conditions . Key parameters include reaction time (3–5 hours), solvent choice (polar aprotic solvents enhance yield), and stoichiometric ratios (excess aldehyde precursors to drive Schiff base formation).
Q. How can the structure of this compound be confirmed post-synthesis?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR : H and C NMR identify proton environments and carbon frameworks, particularly the imine (–CH=N–) and ester (–COOCH) groups.
- X-ray diffraction : Definitive proof of the Schiff base geometry (E/Z isomerism) and pyrazole ring conformation is achieved via single-crystal X-ray analysis .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for synthesizing this compound?
Statistical DoE minimizes trial-and-error approaches. For instance, a factorial design can test variables like temperature (80–120°C), solvent polarity (acetic acid vs. ethanol), and catalyst loading (0.1–0.3 mol equivalents). Response surfaces then identify optimal conditions for yield and purity . Computational tools (e.g., ICReDD’s reaction path search methods) integrate quantum chemical calculations to predict energetically favorable pathways, reducing experimental iterations .
Q. What computational strategies predict the compound’s stability under varying pH and temperature?
Density functional theory (DFT) simulations model hydrolysis susceptibility of the ester and imine groups. Molecular dynamics (MD) predict aggregation behavior in aqueous buffers. For example, the ester group’s hydrolysis rate increases at pH > 8, requiring storage at 4°C in inert atmospheres to prevent degradation .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
Contradictions often arise from dynamic effects (tautomerism) or impurities. Solutions include:
- Variable-temperature NMR : Detects tautomeric equilibria in the pyrazole ring or imine linkage.
- HPLC-MS : Identifies side products from competing reactions (e.g., over-alkylation).
- Comparative analysis : Cross-referencing with structurally similar compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, clarifies anomalous peaks .
Q. What methodologies assess the compound’s potential bioactivity (e.g., enzyme inhibition)?
- In silico docking : Targets the compound to active sites of enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.
- Kinetic assays : Measure IC values via fluorometric or colorimetric readouts (e.g., NADH depletion in dehydrogenase assays).
- Metabolic stability : Liver microsome studies evaluate cytochrome P450 interactions .
Cross-Disciplinary and Methodological Questions
Q. How can heterogeneous catalysis improve the scalability of its synthesis?
Membrane reactors or immobilized catalysts (e.g., silica-supported acids) enhance separation efficiency and reduce waste. For example, fixed-bed reactors with acidic resins can replace homogeneous catalysts like sulfuric acid, simplifying purification .
Q. What advanced characterization techniques resolve crystallographic disorder in its derivatives?
Q. How do solvent polarity and proticity affect its tautomeric equilibrium?
Polar aprotic solvents (DMF, DMSO) stabilize the keto form of the pyrazole ring via dipole interactions, while protic solvents (ethanol) favor enol tautomers. UV-Vis spectroscopy tracks tautomeric ratios by monitoring λ shifts in the 300–400 nm range .
Data Management and Reproducibility
Q. What data management practices ensure reproducibility in studies involving this compound?
- Electronic lab notebooks (ELNs) : Track reaction parameters (e.g., humidity, stirring rate) often overlooked in manual records.
- FAIR principles : Metadata should include raw spectral files (e.g., .jdx for IR), crystallographic .cif files, and QC/QA protocols .
- Version control : Git repositories manage iterative optimization data (e.g., reaction condition screens).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
